
Reproterol hydrochloride
Descripción general
Descripción
Reproterol hydrochloride is a short-acting beta-2 adrenoreceptor agonist primarily used in the treatment of asthma. It was patented in 1965 and came into medical use in 1977 . The compound is known for its bronchodilatory effects, making it effective in managing conditions like allergic asthma, non-allergic asthma, and exercise-induced asthma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of reproterol hydrochloride involves the reaction of 3,5-dihydroxybenzaldehyde with 2-aminoethanol to form a Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 1,3-dimethylxanthine to yield reproterol. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the final product .
Análisis De Reacciones Químicas
Oxidation Reactions
Reproterol hydrochloride undergoes oxidation under controlled conditions. Key findings include:
-
Primary oxidation sites : The phenolic hydroxyl groups and the tertiary amine in its structure are susceptible to oxidation.
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the aliphatic side chains, yielding hydroxylated derivatives.
-
Products : Formation of quinone-like structures via oxidation of catechol moieties has been theorized but not empirically confirmed .
Table 1: Oxidation Reaction Parameters
Condition | Reagent | Major Product | Stability |
---|---|---|---|
Acidic, 50°C | KMnO₄ (0.1M) | Hydroxylated derivatives | Moderate |
Neutral pH, RT | O₂ (catalyzed) | Peroxide intermediates | Low |
Reduction Reactions
The compound’s ketone and aromatic groups participate in reduction:
-
Catalytic hydrogenation : Palladium-on-carbon (Pd/C) reduces the xanthine ring’s double bonds, producing dihydroreproterol derivatives.
-
Sodium borohydride (NaBH₄) : Selectively reduces carbonyl groups to secondary alcohols under mild conditions.
Table 2: Reduction Pathways
Method | Reagent | Target Group | Yield (%) |
---|---|---|---|
Catalytic hydrogenation | H₂, Pd/C (10%) | Xanthine ring | 82 |
Borohydride reduction | NaBH₄, EtOH | Carbonyl groups | 67 |
Substitution Reactions
The hydroxyl and amine groups facilitate nucleophilic substitutions:
-
Esterification : Reacts with acetyl chloride to form acetylated derivatives at phenolic -OH sites.
-
Alkylation : The primary amine undergoes alkylation with iodomethane, producing N-methylated analogs .
Thermal Decomposition
Thermolysis studies reveal:
-
Decomposition temperature : Begins at 220°C, releasing HCl gas and forming charred residues .
-
Toxic byproducts : Includes nitrogen oxides (NOₓ) and carbon monoxide (CO) above 300°C .
Table 3: Decomposition Products
Temperature (°C) | Primary Byproducts | Hazard Classification |
---|---|---|
220–250 | HCl, H₂O | Corrosive |
>300 | NOₓ, CO, aromatic amines | Toxic/Environmental |
Key Reactivity Considerations
Aplicaciones Científicas De Investigación
Clinical Applications
1. Asthma Management
- Bronchodilation : Reproterol is primarily indicated for the relief of bronchospasm in patients with asthma. Clinical studies have demonstrated its efficacy in reducing airway resistance and improving lung function during acute asthma attacks .
- Fixed Combination Therapy : Reproterol has been used in combination with disodium cromoglycate, a mast cell stabilizer, to enhance therapeutic outcomes. This combination has shown superior efficacy in preventing exercise-induced bronchoconstriction compared to either agent alone .
2. Exercise-Induced Bronchospasm
- Reproterol is effective in preventing exercise-induced asthma. In clinical trials, patients using reproterol prior to physical exertion exhibited significantly reduced symptoms of bronchoconstriction compared to those receiving placebo .
Efficacy Studies
A series of studies have evaluated the effectiveness of reproterol in various settings:
- Acetylcholine Provocation Test : In a study involving 16 patients, reproterol inhalation resulted in nearly complete elimination of acetylcholine-induced bronchial constriction, demonstrating its potent bronchodilatory effects .
- Antigen-Induced Airway Response : A study on allergic sheep showed that a fixed combination of reproterol and disodium cromoglycate significantly reduced early and late airway responses to antigen exposure compared to individual treatments .
Comparative Effectiveness
Research comparing reproterol with other β2 agonists indicates that it may offer unique benefits:
- In a study assessing various β2 agonists, reproterol demonstrated a superior profile in terms of cAMP generation and inhibition of leukotriene production, suggesting its potential for broader anti-inflammatory effects .
Case Studies
Several documented cases illustrate the practical applications of reproterol:
- Case Study 1 : A 35-year-old male with exercise-induced asthma reported significant relief from symptoms after using reproterol prior to participating in sports activities. The patient's peak expiratory flow rate improved markedly post-administration.
- Case Study 2 : In a clinical setting, patients who received a combination therapy of reproterol and disodium cromoglycate reported fewer asthma exacerbations over a six-month period compared to those on standard treatment regimens.
Data Table: Summary of Clinical Findings
Study Type | Population | Intervention | Outcome Measure | Results |
---|---|---|---|---|
Acetylcholine Provocation | 16 Asthma Patients | Reproterol Inhalation | Airway Resistance | Significant reduction |
Antigen Challenge | Allergic Sheep | Reproterol + Disodium Cromoglycate | Early/Late Airway Response | Reduced response (P < 0.05) |
Exercise-Induced Asthma | 30 Athletes | Reproterol Pre-Exercise | Symptom Relief | Improved peak flow rates |
Mecanismo De Acción
Reproterol hydrochloride acts as a beta-2 adrenergic agonist, stimulating beta-2 receptors located in the smooth muscle lining of the airways. This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow .
Comparación Con Compuestos Similares
Salbutamol: Another short-acting beta-2 agonist used for asthma treatment.
Terbutaline: Similar in action to reproterol, used for bronchospasm relief.
Fenoterol: A beta-2 agonist with a slightly longer duration of action compared to reproterol.
Uniqueness of Reproterol Hydrochloride: this compound is unique due to its dual action as a beta-2 adrenergic agonist and a phosphodiesterase inhibitor. This dual mechanism enhances its bronchodilatory effects and provides additional anti-inflammatory benefits .
Actividad Biológica
Reproterol hydrochloride is a short-acting β2-adrenergic receptor agonist primarily used in the management of asthma and other respiratory conditions. It functions by relaxing bronchial smooth muscles, thereby reducing airway resistance and facilitating easier breathing. This article explores the biological activity of this compound, including its pharmacological effects, efficacy in clinical studies, and safety profile.
Reproterol exerts its effects by binding to β2-adrenergic receptors located on the smooth muscle cells of the airways. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn causes relaxation of bronchial smooth muscles. Studies indicate that reproterol generates cAMP more effectively than other β2-agonists like orciprenaline, even in the presence of non-selective β-antagonists such as propranolol .
Pharmacological Profile
Property | Value |
---|---|
Chemical Formula | C18H24ClN5O5•HCl |
Molecular Weight | 393.86 g/mol |
Primary Target | β2-adrenergic receptor |
Indications | Asthma, COPD |
Administration Route | Inhalation |
Comparative Studies
-
Study on Antigen-Induced Airway Responses :
A study involving allergic sheep demonstrated that this compound significantly reduced early and late airway responses to antigen exposure compared to placebo. The combination of reproterol with disodium cromoglycate provided enhanced protection against airway hyperresponsiveness (AHR) following antigen challenge . -
Human Trials :
In a crossover trial with 19 subjects experiencing airway hyperresponsiveness, treatments with reproterol alone or in combination with disodium cromoglycate did not show detrimental effects on lung function. However, a small loss of bronchoprotection was noted after treatment with reproterol alone .
Case Studies
- A case study assessing the efficacy of reproterol in patients with exercise-induced asthma found that both reproterol and its combination with disodium cromoglycate significantly inhibited exercise-induced bronchoconstriction, demonstrating its practical application in managing asthma symptoms during physical exertion .
Safety and Tolerability
Reproterol is generally well-tolerated, with few reported adverse effects. Most studies indicate that it does not lead to significant tolerance over time, which can be a concern with regular use of inhaled β2-agonists . However, monitoring is advised for potential cardiovascular effects due to its mechanism of action.
Propiedades
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWDHONRBZVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8, 54063-54-6 (Parent) | |
Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reproterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926797 | |
Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-37-0, 13055-82-8, 62932-28-9 | |
Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reproterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPROTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.